molecular formula C25H27N3O3 B11268444 Ethyl 4-(4-benzylpiperidin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Ethyl 4-(4-benzylpiperidin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B11268444
M. Wt: 417.5 g/mol
InChI Key: QTQDBEZPHILEPG-UHFFFAOYSA-N
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Description

Ethyl 4-(4-benzylpiperidin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring, a pyridazine ring, and several functional groups that contribute to its reactivity and utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-benzylpiperidin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-benzylpiperidin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using hydrogen gas and palladium catalysts can modify the aromatic rings or reduce ketone groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalysts

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 4-(4-benzylpiperidin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-(4-benzylpiperidin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound acts as a monoamine releasing agent, selectively releasing dopamine and norepinephrine over serotonin . It also functions as a monoamine oxidase inhibitor (MAOI), with a preference for MAO-A, affecting neurotransmitter levels in the brain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(4-benzylpiperidin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is unique due to its combination of a piperidine and pyridazine ring, which imparts distinct chemical and biological properties. Its ability to selectively release monoamines and inhibit MAO-A makes it a valuable compound for studying neurological disorders and developing potential therapeutic agents .

Properties

Molecular Formula

C25H27N3O3

Molecular Weight

417.5 g/mol

IUPAC Name

ethyl 4-(4-benzylpiperidin-1-yl)-6-oxo-1-phenylpyridazine-3-carboxylate

InChI

InChI=1S/C25H27N3O3/c1-2-31-25(30)24-22(18-23(29)28(26-24)21-11-7-4-8-12-21)27-15-13-20(14-16-27)17-19-9-5-3-6-10-19/h3-12,18,20H,2,13-17H2,1H3

InChI Key

QTQDBEZPHILEPG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1N2CCC(CC2)CC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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